![molecular formula C23H22O6 B2367861 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate CAS No. 170511-29-2](/img/structure/B2367861.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate
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Overview
Description
This chromenone derivative features a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3, a methyl group at position 2, a propyl chain at position 6, and an acetate ester at position 7.
Biological Activity
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a synthetic derivative belonging to the class of coumarins. This compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. Understanding its mechanisms of action and potential therapeutic applications is crucial for further development in medicinal chemistry.
- Molecular Formula : C22H20O6
- Molecular Weight : 380.39 g/mol
- CAS Number : 170511-28-1
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of coumarin derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that derivatives of similar structures exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases (G1/S phase), which is crucial for preventing tumor growth .
Neuroprotective Effects
The neuroprotective properties of this compound are particularly noteworthy. Research has demonstrated that certain coumarin derivatives can protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's ability to scavenge free radicals and inhibit oxidative stress markers has been documented, suggesting its potential use as a therapeutic agent for neuroprotection .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating the production of inflammatory cytokines. In vitro studies have shown that it can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives often depends on their structural features. Key findings from SAR studies indicate that:
- Substituents on the chromenone ring significantly influence potency; for example, electron-withdrawing groups enhance activity against specific targets.
- Hydroxyl groups at particular positions increase neuroprotective effects by enhancing interactions with biological targets .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of dihydrobenzodioxin-substituted chromenones with variations in substituents at positions 2, 6, and 7. These modifications significantly influence physicochemical properties and bioactivity. Below is a systematic comparison:
Table 1: Structural Comparison of Chromenone Derivatives
Key Structural and Functional Insights
Position 2 Substituents: The target compound’s methyl group (vs. Ethyl-substituted analogs (e.g., ) may exhibit altered pharmacokinetics due to increased molecular weight and lipophilicity.
Position 6 Substituents: The propyl chain in the target compound (vs. Ethyl-substituted derivatives (e.g., ) balance lipophilicity and solubility, making them candidates for oral formulations.
Position 7 Ester Variations: Acetate (target): Rapid hydrolysis to the hydroxyl form () may enable prodrug activation . Propanoate (): Extended acyl chain delays hydrolysis, prolonging circulation time. Isopropyl oxyacetate (): Steric bulk reduces esterase susceptibility, enhancing metabolic stability . Hydroxyl (): High polarity limits bioavailability but facilitates direct antioxidant or receptor interactions.
Hypothetical Pharmacological Implications
- The target compound’s acetate group may optimize tissue penetration, while its propyl chain could enhance binding to lipophilic targets (e.g., kinases or lipid membranes) .
- Compared to hydroxylated analogs (), the acetate ester likely improves absorption but requires enzymatic activation for therapeutic effects.
- Ethyl or propyl chains at position 6 (Evidences 5–6) suggest a tunable balance between solubility and target engagement.
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-5-15-10-17-20(12-19(15)29-14(3)24)28-13(2)22(23(17)25)16-6-7-18-21(11-16)27-9-8-26-18/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZERMLQZGAMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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